molecular formula C14H18N2O2S B2764893 (E)-N-(2-cyanoethyl)-N-ethyl-2-(4-methylphenyl)ethenesulfonamide CAS No. 1281693-41-1

(E)-N-(2-cyanoethyl)-N-ethyl-2-(4-methylphenyl)ethenesulfonamide

Cat. No.: B2764893
CAS No.: 1281693-41-1
M. Wt: 278.37
InChI Key: GDVBBTQDTSUQDN-UHFFFAOYSA-N
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Description

(E)-N-(2-cyanoethyl)-N-ethyl-2-(4-methylphenyl)ethenesulfonamide is a synthetic organic compound It belongs to the class of ethenesulfonamides, which are characterized by the presence of a sulfonamide group attached to an ethene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-cyanoethyl)-N-ethyl-2-(4-methylphenyl)ethenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenyl ethene and sulfonamide derivatives.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the presence of catalysts or reagents.

    Purification: The product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-cyanoethyl)-N-ethyl-2-(4-methylphenyl)ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, or other reducing agents.

    Catalysts: Transition metal catalysts such as palladium, platinum, or nickel.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of (E)-N-(2-cyanoethyl)-N-ethyl-2-(4-methylphenyl)ethenesulfonamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or alteration of cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyanoethyl)-N-ethyl-2-(4-methylphenyl)ethanesulfonamide: A similar compound with an ethane backbone instead of an ethene backbone.

    N-(2-cyanoethyl)-N-ethyl-2-(4-methylphenyl)propanesulfonamide: A similar compound with a propane backbone.

Uniqueness

(E)-N-(2-cyanoethyl)-N-ethyl-2-(4-methylphenyl)ethenesulfonamide is unique due to its specific structural features, such as the presence of the ethene backbone and the sulfonamide group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-N-(2-cyanoethyl)-N-ethyl-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-3-16(11-4-10-15)19(17,18)12-9-14-7-5-13(2)6-8-14/h5-9,12H,3-4,11H2,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVBBTQDTSUQDN-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC#N)S(=O)(=O)C=CC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCC#N)S(=O)(=O)/C=C/C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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